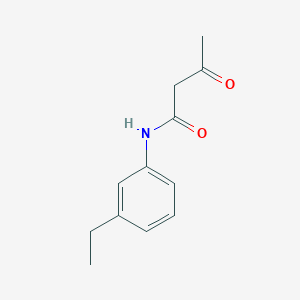

N-(3-ethylphenyl)-3-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

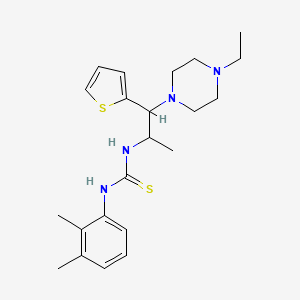

The compound "N-(3-ethylphenyl)-3-oxobutanamide" is not directly mentioned in the provided papers, but related compounds with similar structures have been studied extensively. These compounds are generally involved in the synthesis of various heterocyclic compounds and have applications in industrial processes, such as the synthesis of azo pigments and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N-1-Naphthyl-3-oxobutanamide, involves reactions with arylidinecyanothioacetamide to yield pyridine derivatives, which can further react to form a variety of heterocyclic compounds . Another synthesis method includes the reaction of N,N'-oligomethylenebis(3-oxobutanamide)s with 1,1-diarylethenes in the presence of manganese(III) acetate to produce furan derivatives . These methods highlight the reactivity of the 3-oxobutanamide moiety in forming complex structures.

Molecular Structure Analysis

The crystal structure of a similar compound, N,N'-1,4-phenylene-bis(3-oxobutanamide), has been determined using laboratory powder diffraction data . The anhydrous form of this compound crystallizes in the P21/c space group, while the dihydrate form crystallizes in the P-1 space group. The molecule is situated on an inversion center in both crystal structures .

Chemical Reactions Analysis

The 3-oxobutanamide moiety is versatile in chemical reactions. For instance, N-aryl- and N,N-diethyl-3-oxobutanamides have been used to synthesize benzoxadiazocine derivatives . Additionally, the oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate can afford dimeric biindoline derivatives and acetylindolinones, which can be further transformed into substituted indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonding in N-aryl-2-chloro-3-oxobutanamides is noted in the solid state, which is disrupted in solution, indicating a change in properties depending on the state of the compound . The crystallographic analysis provides insights into the molecular geometry and potential interactions in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

One significant area of application for N-(3-ethylphenyl)-3-oxobutanamide and related 3-oxobutanamide derivatives is in synthetic chemistry, where these compounds serve as intermediates in the synthesis of various complex molecules. For instance, the rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides demonstrates high regio- and enantioselectivity, producing oxobutanamides that can be further derivatized to achieve different targets (J. Zigterman et al., 2007). Additionally, the synthesis of N,N′-oligomethylenebis(3-oxobutanamide)s with 1,1-diarylethenes using manganese(III) acetate has been explored for the generation of bicyclohexanone derivatives, illustrating the versatility of 3-oxobutanamides in creating novel cyclic structures (F. Chowdhury & H. Nishino, 2005).

Environmental Applications

In the environmental domain, N,N-bis(2-ethylhexyl)-3-oxobutanamide has been investigated for its efficacy in the extraction of lithium ions from saturated MgCl2 solutions. This research is particularly relevant for the separation of lithium from salt lake brine with high Mg-to-Li ratios, demonstrating a potential application in enhancing lithium recovery processes (Lianmin Ji et al., 2016).

Biological and Toxicological Studies

Although the focus is away from drug use and side effects, it's worth noting the assessment of 3-oxobutanamide derivatives for toxicity against human lymphocytes and mitochondria. Such studies are crucial for understanding the safety profile of these compounds before any potential therapeutic application. The findings suggest that certain derivatives exhibit low toxicity at moderate concentrations, which is essential for their consideration in further biological studies (N. Razzaghi-Asl et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-5-4-6-11(8-10)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFRWYKGJKSFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-3-oxobutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)